3-Methylpyrazine-2-carboxamide
Overview
Description
3-Methylpyrazine-2-carboxamide is a heterocyclic organic compound . It has a molecular weight of 137.13928 and a molecular formula of C6H7N3O . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 3-Methylpyrazine-2-carboxamide consists of a pyrazine ring with a methyl group at the 3rd position and a carboxamide group at the 2nd position . The canonical SMILES representation is CC1=NC=CN=C1C(=O)N .Scientific Research Applications
Herbicidal Inhibitors : A study on the synthesis of 3-arylsulfonylaminopyrazole-4-carboxamides and -carboxylates aimed to explore their potential as herbicidal inhibitors of acetohydroxyacetic acid synthase. However, none of the compounds tested were found to be biologically active (McFadden, Huppatz, & Halladay, 1993).
Anti-Depressant Activity : Research on 3-ethoxyquinoxalin-2-carboxamides revealed promising anti-depressant-like activity. Particularly, compound 6h demonstrated the highest pharmacophoric activity (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Antileukemic Activity : Triazenopyrazoles with both ester and amide groups showed potential antileukemic activity, increasing survival time in mouse L-1210 leukemia assays by 60-120% (Shealy & O'dell, 1971).
Synthesis of Antituberculous Drugs : A study demonstrated the efficient synthesis of pyrazinamide, a key antituberculous drug, from 2,5-dimethylpyrazine using a molybdenum-antimony-titanium mixed oxide catalyst, highlighting an environmentally friendly approach (Kagarlitskii, Krichevskii, & Amirkhanova, 1999).
Anti-Mycobacterial Drugs : N-phenylpyrazine-2-carboxamides with simple substituents were found to have promising anti-mycobacterial activity and photosynthesis-inhibiting activity, suggesting potential for future anti-mycobacterial drugs (Zítko et al., 2015).
Soil Nitrification Inhibition : 3-Methylpyrazole-1-carboxamide (MPC) was evaluated as a soil nitrification inhibitor and found to be comparable to nitrapyrin in inhibiting ammonium nitrification, though less effective than etridiazole or 2-ethynylpyridine (McCarty & Bremner, 1990).
Synthetic Methodologies : Various studies have demonstrated novel synthetic routes and methodologies for synthesizing derivatives of 3-Methylpyrazine-2-carboxamide and related compounds, contributing to the field of organic chemistry and pharmaceutical synthesis. This includes improved methods for synthesizing 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide (Shen Zhi-qin, 2002) and novel routes for synthesizing pteridines (Albert & Ohta, 1970).
properties
IUPAC Name |
3-methylpyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-5(6(7)10)9-3-2-8-4/h2-3H,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJXEZJUDFRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551839 | |
Record name | 3-Methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrazine-2-carboxamide | |
CAS RN |
104893-52-9 | |
Record name | 3-Methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.